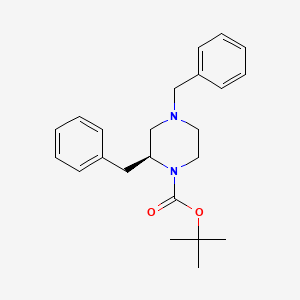

(S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2,4-dibenzylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)25-15-14-24(17-20-12-8-5-9-13-20)18-21(25)16-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZYFYMYMKUAHY-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801160637 | |

| Record name | 1,1-Dimethylethyl (2S)-2,4-bis(phenylmethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801160637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169447-85-2 | |

| Record name | 1,1-Dimethylethyl (2S)-2,4-bis(phenylmethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169447-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S)-2,4-bis(phenylmethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801160637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Introduction of the Dibenzyl Groups: The dibenzyl groups are introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

Attachment of the tert-Butyl Group: The tert-butyl group is introduced through the reaction of the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

Reduction: Reduced derivatives with primary or secondary amines.

Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis :

- The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its chirality makes it particularly valuable for asymmetric synthesis, allowing for the production of enantiomerically pure compounds.

- Reactions :

- The compound can undergo various chemical reactions including oxidation, reduction, and substitution. For instance:

- Oxidation : Can be oxidized using potassium permanganate to form ketones or carboxylic acids.

- Reduction : Reduction with lithium aluminum hydride yields primary or secondary amines.

- The compound can undergo various chemical reactions including oxidation, reduction, and substitution. For instance:

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ | Ketones/Carboxylic Acids |

| Reduction | LiAlH₄ | Amines |

Biology

- Ligand in Receptor Binding Studies :

- The compound is explored for its potential as a ligand in receptor binding studies, which are crucial for understanding drug-receptor interactions.

- Biochemical Assays :

- It serves as a probe in various biochemical assays, aiding in the study of enzyme interactions and signaling pathways.

Medicine

- Therapeutic Properties :

- Research indicates that (S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate may have therapeutic potential as a precursor in the synthesis of pharmaceutical compounds targeting neurological disorders and cancer.

- Case Study Example :

Industry

- Specialty Chemicals :

- The compound is employed in the development of specialty chemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Stereochemical Variants

Enantiomeric Pair: (R)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate

- CAS No.: 481038-74-8

- Molecular Formula : C23H30N2O2

- Key Differences : The (R)-enantiomer shares identical substituents but exhibits opposite stereochemistry at the chiral center. This enantiomer is commercially available from suppliers like CymitQuimica and Combi-Blocks, with pricing varying by quantity (e.g., 100 mg: "To inquire"; 250 mg: "To inquire") .

- Implications : Enantiomers may display divergent pharmacokinetic or binding properties in biological systems. For example, in drug development, one enantiomer might act as an agonist while the other is inactive or antagonistic .

Substituent Variations

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (Log P) :

- Synthetic Accessibility :

- Automated synthesis methods (e.g., capsule-based systems) achieve moderate yields (58%) for triazole derivatives , whereas manual Boc protection of piperazines typically yields >70% .

Biological Activity

(S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butyl group and dibenzyl substitutions, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 169447-85-2

- Molecular Formula : C20H30N2O2

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available piperazine derivatives. The process often includes:

- Formation of the piperazine ring through cyclization reactions.

- Introduction of the tert-butyl and dibenzyl groups , often via alkylation reactions using appropriate halides.

- Carboxylation to incorporate the carboxylic acid functionality.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in neurological and reproductive functions.

Pharmacological Studies

Recent studies have demonstrated that piperazine derivatives can exhibit a range of biological activities:

- Neurotransmitter Modulation : Piperazine compounds have been shown to modulate neurotransmitter systems, particularly through inhibition of acetylcholinesterase, which could have implications for treating neurodegenerative diseases .

- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties, with specific attention to their spermicidal and antitrichomonal activities. For instance, variations in the alkyl groups at R1 and R2 positions significantly influenced their spermicidal efficacy .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a piperazine core. Key steps include:

- Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in dichloromethane at 0–25°C .

- Benzylation : Double benzylation at positions 2 and 4 of the piperazine ring using benzyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at reflux (~80°C). Reaction progress is monitored via TLC .

- Chiral Resolution : For the (S)-enantiomer, chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) may be employed, followed by HPLC purification with a chiral stationary phase (e.g., Chiralpak® AD-H column) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the piperazine backbone, benzyl substituents, and Boc group. Splitting patterns (e.g., doublets for diastereotopic protons) confirm stereochemistry .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). Chiral HPLC distinguishes enantiomers .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 423.2748) .

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group. Desiccate to avoid moisture-induced degradation .

- Safety : Use PPE (gloves, goggles) due to potential acute oral toxicity (GHS Category 4). Avoid sparks/open flames during transfers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric purity measurements during synthesis?

- Methodological Answer :

- Cross-Validation : Combine chiral HPLC with polarimetry or circular dichroism (CD) spectroscopy. For example, compare retention times with a known (R)-enantiomer standard (e.g., CAS 481038-74-8) .

- X-ray Crystallography : Resolve absolute configuration by growing single crystals (solvent: ethyl acetate/hexane) and analyzing with SHELXL (Mo Kα radiation, θ range 2.5–28°). Hydrogen-bonding networks in the crystal lattice validate stereochemistry .

Q. What experimental strategies are effective for studying this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : Replace benzyl groups via palladium-catalyzed coupling. Optimize catalysts (e.g., Pd₂(dba)₃/Xantphos) and bases (Cs₂CO₃) in toluene at 110°C .

- Kinetic Studies : Use in-situ IR or LC-MS to track intermediate formation. Quench aliquots at intervals and analyze by HPLC .

Q. How can computational modeling complement experimental data for mechanistic studies?

- Methodological Answer :

- DFT Calculations : Simulate transition states (e.g., Gaussian 16, B3LYP/6-31G*) to predict regioselectivity in benzylation or Boc deprotection. Compare computed NMR shifts with experimental data .

- Molecular Docking : Screen for biological targets (e.g., GPCRs) using AutoDock Vina. Validate binding poses with SPR (surface plasmon resonance) assays .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or spectral data?

- Methodological Answer :

- Reproducibility Checks : Ensure consistent drying (vacuum oven, 40°C) to remove solvent traces, which may depress melting points .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., de-Boc derivatives). Purify via flash chromatography (hexane/ethyl acetate gradient) .

- Collaborative Validation : Share samples with independent labs for parallel NMR/HPLC analysis to rule out instrumentation bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.